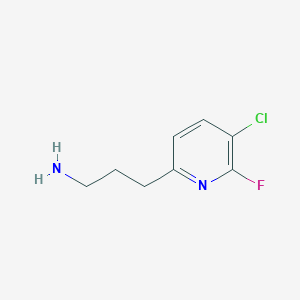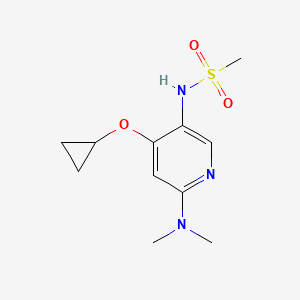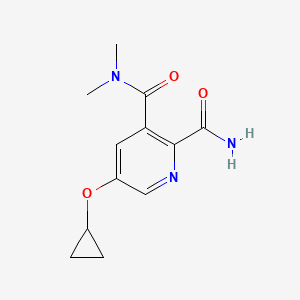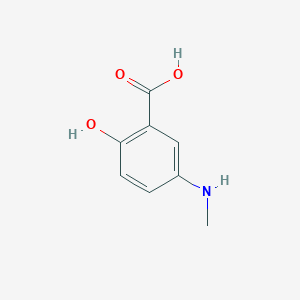
2-Hydroxy-5-(methylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-(methylamino)benzoic acid is an aromatic carboxylic acid that belongs to the class of hydroxybenzoic acids. These compounds are known for their diverse biological activities and are commonly found in various plants. The structure of this compound includes a hydroxyl group and a methylamino group attached to a benzoic acid core, making it a versatile compound in both synthetic and natural chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Hydroxy-5-(methylamino)benzoic acid involves the conversion of 2-chloro-5-nitrobenzoic acid to 2-hydroxy-5-nitrobenzoic acid using aqueous potassium hydroxide (KOH) solution. This is followed by the reduction of the nitro group to an amine using palladium on carbon (Pd/C) as a catalyst . Another method involves the protection, condensation, and hydrolysis steps to achieve the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis protocols that ensure high yield and purity. The use of green chemistry approaches, such as one-pot synthesis, is becoming increasingly popular due to their efficiency and environmental benefits .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5-(methylamino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for the reduction of nitro groups.
Substitution: Electrophilic substitution reactions typically use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-(methylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-(methylamino)benzoic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit the synthesis of folic acid by binding to pteridine synthetase, thereby preventing the formation of folic acid . This mechanism is similar to that of other aminosalicylic acids, which are known to exhibit bacteriostatic effects against Mycobacterium tuberculosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicylic Acid: Another hydroxybenzoic acid with a hydroxyl group at the ortho position.
p-Hydroxybenzoic Acid: A hydroxybenzoic acid with a hydroxyl group at the para position.
Protocatechuic Acid: A hydroxybenzoic acid with two hydroxyl groups at the ortho and meta positions.
Uniqueness
2-Hydroxy-5-(methylamino)benzoic acid is unique due to the presence of both a hydroxyl group and a methylamino group on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H9NO3 |
|---|---|
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
2-hydroxy-5-(methylamino)benzoic acid |
InChI |
InChI=1S/C8H9NO3/c1-9-5-2-3-7(10)6(4-5)8(11)12/h2-4,9-10H,1H3,(H,11,12) |
InChI-Schlüssel |
VPYKBNTWFMYPKE-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC(=C(C=C1)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


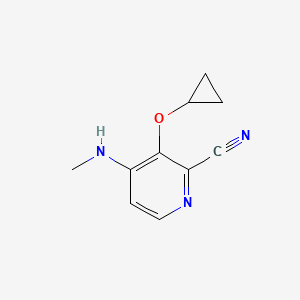

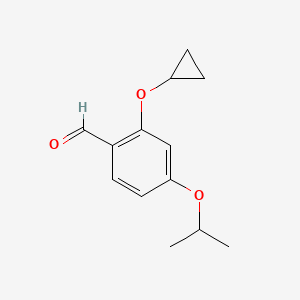
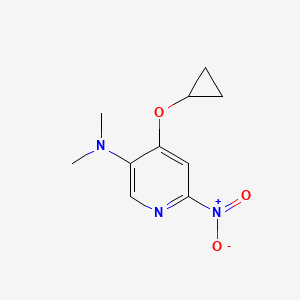
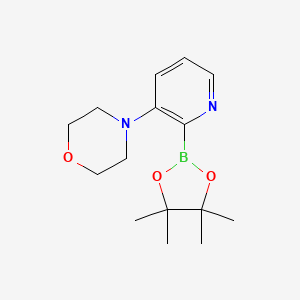

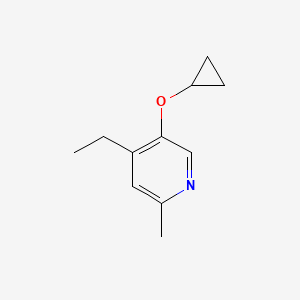

![[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14836821.png)

